
((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol: is a heterocyclic organic compound It features a pyrrolizine ring system, which is a bicyclic structure consisting of a five-membered ring fused to a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of a pyrrolizine derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases, although more research is needed to fully understand its efficacy and safety.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of ((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Piperidinemethanol, (3S)-: Another heterocyclic compound with a similar structure.
(2S,3AR,7AS)-1H-Octahydroindole-2-carboxylic acid HCl: A compound with a related bicyclic structure.
[(3S,3aR,6S,7R,7aS)-3,6-dimethylspiro[3,3a,4,5,6,7a-hexahydro-2H-1-benzofuran-7,3’-cyclopentene]-1’-yl]methanol: A spiro compound with a similar core structure.
Uniqueness
((3S,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
[(3S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8-/m0/s1 |
Clé InChI |
QDMDCGZXSSNONP-YUMQZZPRSA-N |
SMILES isomérique |
C1C[C@H]2CC[C@H](N2C1)CO |
SMILES canonique |
C1CC2CCC(N2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


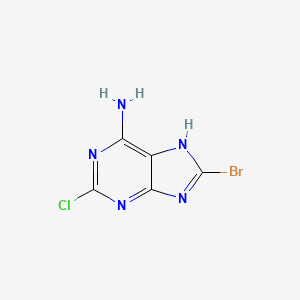
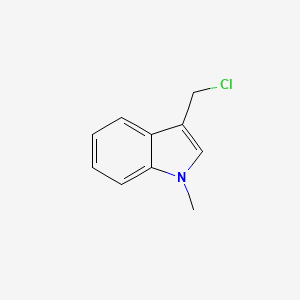
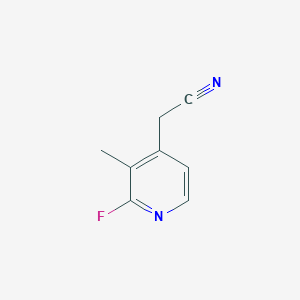
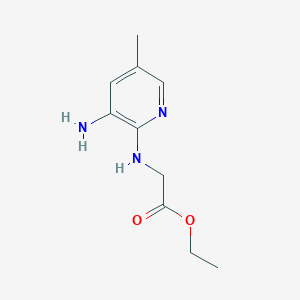
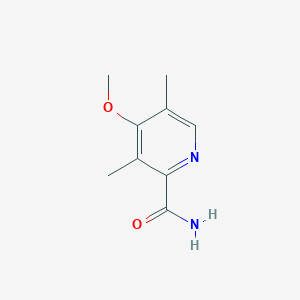
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
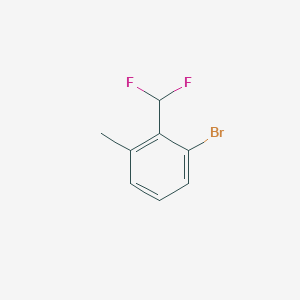
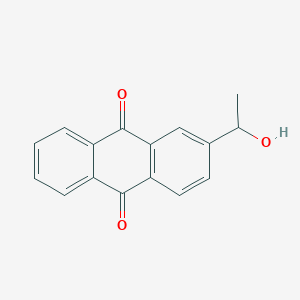
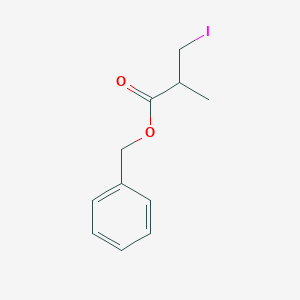
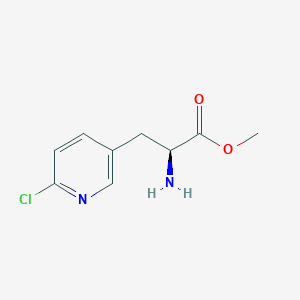
![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)


![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)
